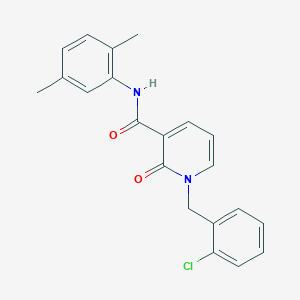![molecular formula C22H14ClN3O4S B2479799 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 330201-27-9](/img/structure/B2479799.png)
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is an organic compound with the molecular formula C19H13ClN2O4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has a monoclinic crystal structure . The exact details of the structure would require more specific data or a detailed computational analysis.Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds structurally related to 5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for antimicrobial properties. Studies show that these derivatives exhibit significant antimicrobial activity against various bacterial and fungal species. For example, a study by Chawla (2016) demonstrates the efficacy of thiazole derivatives against gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger.
Antifungal Agents
Research has also focused on the development of thiazole derivatives as potential antifungal agents. Narayana et al. (2004) synthesized various 5-substituted-1,3-thiazol-5-yl benzamides, evaluating their antifungal properties. These compounds were found to be effective in inhibiting fungal growth, underscoring the potential of such molecules in antifungal applications.
Antioxidant Activity
The antioxidant potential of similar compounds has been explored, with studies indicating significant antioxidant properties. For instance, Tumosienė et al. (2019) synthesized a series of derivatives containing thiazole and benzamide moieties, finding that some of these compounds exhibited antioxidant activity higher than ascorbic acid.
Anticancer Activity
In the realm of cancer research, thiazole derivatives have been examined for their anticancer activities. Ravinaik et al. (2021) designed and synthesized N-substituted benzamides and evaluated their efficacy against various cancer cell lines, finding that some derivatives showed higher anticancer activities than the reference drug.
Selectivity in Adenosine Receptors
The selectivity of thiazole derivatives in adenosine receptors has also been a subject of interest. Inamdar et al. (2013) investigated a series of benzamide and furamide analogues linked to thiazole, finding them crucial for high adenosine receptor affinity. Some compounds demonstrated moderate selectivity for A2A adenosine receptors.
Properties
IUPAC Name |
5-chloro-2-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O4S/c23-15-8-11-20(26(28)29)18(12-15)21(27)25-22-24-19(13-31-22)14-6-9-17(10-7-14)30-16-4-2-1-3-5-16/h1-13H,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSESKKKMYITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
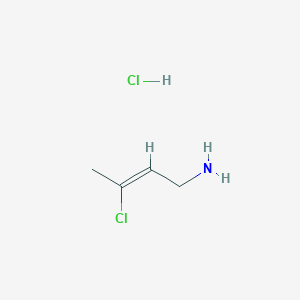
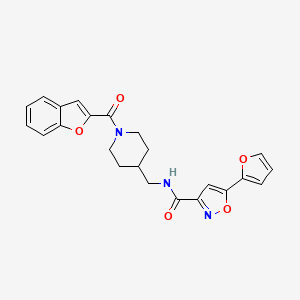

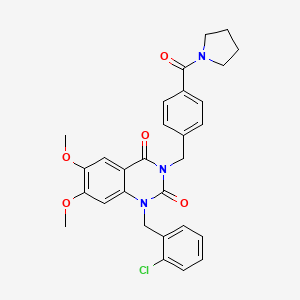
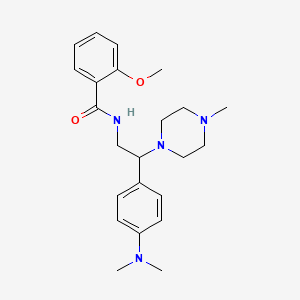
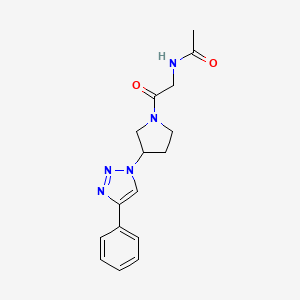
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

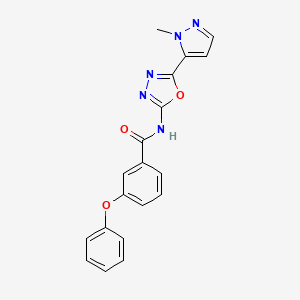

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2479731.png)
